2-(2,4-Dichlorophenoxy)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a complex organic compound that features a combination of dichlorophenoxy, thiophene, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multi-step organic reactions
Preparation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under acidic conditions.
Introduction of Thiophene Group: The thiophene moiety can be introduced via a Suzuki coupling reaction using a thiophene boronic acid derivative and a halogenated imidazo[1,2-a]pyridine intermediate.
Attachment of Dichlorophenoxy Group: The final step involves the nucleophilic substitution reaction of the dichlorophenoxy group with the acetamide derivative of the imidazo[1,2-a]pyridine-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of nitro groups.
Substituted Phenoxy Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is not fully understood, but it is believed to interact with specific molecular targets within biological systems. The imidazo[1,2-a]pyridine core is known to bind to various enzymes and receptors, potentially modulating their activity. The thiophene and dichlorophenoxy groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler compound with herbicidal properties.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine derivatives: A class of compounds with diverse biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is unique due to its combination of dichlorophenoxy, thiophene, and imidazo[1,2-a]pyridine moieties. This unique structure allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H13Cl2N3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-14(13(21)10-12)26-11-17(25)23-19-18(15-4-3-9-27-15)22-16-5-1-2-8-24(16)19/h1-10H,11H2,(H,23,25) |
InChI Key |
MIBRQHGSJJTILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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